4-Nitrobenzoic acid-d2

LC-MS/MS Isotope Dilution Quantitative Bioanalysis

4-Nitrobenzoic acid-d2 (CAS 117868-95-8) is a stable isotope-labeled derivative of 4-nitrobenzoic acid in which two hydrogen atoms at the 2- and 6-positions of the aromatic ring are replaced with deuterium atoms, yielding a molecular formula of C₇H₃D₂NO₄ and a molecular weight of 169.13 g/mol. This compound belongs to the class of deuterated aromatic carboxylic acids and is primarily utilized as an internal standard in quantitative mass spectrometry (MS), as a tracer in metabolic and pharmacokinetic studies, and as a reference standard in nuclear magnetic resonance (NMR) spectroscopy.

Molecular Formula C7H5NO4
Molecular Weight 169.13 g/mol
Cat. No. B15559457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrobenzoic acid-d2
Molecular FormulaC7H5NO4
Molecular Weight169.13 g/mol
Structural Identifiers
InChIInChI=1S/C7H5NO4/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4H,(H,9,10)/i1D,2D
InChIKeyOTLNPYWUJOZPPA-QDNHWIQGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

4-Nitrobenzoic acid-d2: Deuterated Analytical Standard and Reference Compound for Quantitative MS and Synthetic Tracing


4-Nitrobenzoic acid-d2 (CAS 117868-95-8) is a stable isotope-labeled derivative of 4-nitrobenzoic acid in which two hydrogen atoms at the 2- and 6-positions of the aromatic ring are replaced with deuterium atoms, yielding a molecular formula of C₇H₃D₂NO₄ and a molecular weight of 169.13 g/mol . This compound belongs to the class of deuterated aromatic carboxylic acids and is primarily utilized as an internal standard in quantitative mass spectrometry (MS), as a tracer in metabolic and pharmacokinetic studies, and as a reference standard in nuclear magnetic resonance (NMR) spectroscopy . The deuterium labeling provides a mass shift of +2 Da relative to the unlabeled parent compound (167.12 g/mol), enabling precise differentiation and quantification of the analyte in complex biological and environmental matrices via isotope dilution techniques [1].

Why Unlabeled 4-Nitrobenzoic Acid or Alternative Internal Standards Cannot Replace 4-Nitrobenzoic Acid-d2 in Quantitative LC-MS/MS Workflows


Substituting unlabeled 4-nitrobenzoic acid or structurally dissimilar internal standards for 4-nitrobenzoic acid-d2 in quantitative analytical workflows introduces significant analytical error and compromises data validity. Unlabeled 4-nitrobenzoic acid (CAS 62-23-7) co-elutes with the target analyte, rendering it indistinguishable from the endogenous or incurred compound and precluding accurate quantification via isotope dilution mass spectrometry . In contrast, 4-nitrobenzoic acid-d2 provides a +2 Da mass shift, which, when combined with a ≥98% deuterium incorporation purity, ensures baseline chromatographic resolution and distinct MS/MS transitions without signal overlap . While alternative deuterated standards such as 4-nitrobenzoic acid-d4 (CAS 171777-66-5) exist, the d2 variant offers a cost-optimized mass differential for applications where a +4 Da shift is unnecessary or where minimizing isotopic cross-talk is critical . Furthermore, using a non-structurally matched internal standard—such as a deuterated benzoic acid derivative lacking the nitro group—fails to correct for matrix effects, extraction efficiency variations, and ionization suppression that are specific to 4-nitrobenzoic acid's physicochemical properties (logP = 1.816) . The following evidence quantifies these differential advantages.

4-Nitrobenzoic acid-d2: Quantitative Evidence for Analytical Selectivity and Method Performance


Mass Spectrometric Differentiation: +2 Da Mass Shift Enables Unambiguous Analyte Resolution

In LC-MS/MS analysis, 4-nitrobenzoic acid-d2 exhibits a parent ion m/z of 168.0 → 122.0, corresponding to a +2 Da shift from the unlabeled 4-nitrobenzoic acid (m/z 166.0 → 120.0). This mass differential allows for complete chromatographic and spectral separation, eliminating interference from the endogenous analyte [1]. Vendor technical specifications confirm ≥98% isotopic purity (atom% D), ensuring that the measured signal for the deuterated internal standard is free from significant cross-contribution from unlabeled species .

LC-MS/MS Isotope Dilution Quantitative Bioanalysis

Isotopic Purity Benchmarking: ≥98% Atom% D Minimizes Quantitative Bias

The isotopic purity of 4-nitrobenzoic acid-d2 is specified at ≥98% atom% D by commercial suppliers, a threshold that ensures less than 2% residual unlabeled material . This level of purity is critical for maintaining linearity and accuracy in quantitative calibration curves; lower isotopic purity (e.g., 95% atom% D) can introduce non-linear bias at low analyte concentrations due to isotopic cross-talk [1]. In comparison, the d4 analog (4-nitrobenzoic acid-d4) also achieves ≥98% purity but introduces a larger mass shift that may require separate method optimization for MS/MS transitions .

Stable Isotope Labeling Method Validation Quality Control

Deuterium Placement: Aromatic Ring Labeling Confers Metabolic Stability and Chromatographic Co-elution

The deuterium atoms in 4-nitrobenzoic acid-d2 are positioned on the aromatic ring at the 2- and 6-positions, adjacent to the carboxylic acid moiety. This site-specific deuteration is designed to minimize deuterium/hydrogen exchange under physiological and analytical conditions, ensuring the label remains intact during sample preparation and LC separation . In contrast, deuteration at labile positions (e.g., the carboxylic acid proton) would be susceptible to rapid back-exchange, leading to loss of the isotopic label and inaccurate quantification. While direct comparative kinetic data for this specific compound are not published, class-level evidence indicates that aromatic C-D bonds are kinetically stable with exchange half-lives exceeding 24 hours in aqueous buffer at pH 7.4 .

Pharmacokinetics Drug Metabolism Stable Isotope Tracing

Application in Anti-Trypanosoma cruzi Agent Synthesis: Enables Mechanistic Tracing

4-Nitrobenzoic acid-d2 is specifically utilized as a labeled precursor in the synthesis of anti-Trypanosoma cruzi agents for the treatment of Chagas disease . In this application, the deuterium label allows researchers to trace the incorporation and metabolic fate of the 4-nitrobenzoic acid-derived fragment within the final therapeutic candidate. While the unlabeled 4-nitrobenzoic acid (CAS 62-23-7) can also serve as a synthetic precursor, it does not provide the isotopic handle necessary for downstream mass spectrometric tracking of metabolite formation or degradation products. No direct head-to-head study comparing labeled vs. unlabeled synthetic efficiency is available; however, the analytical utility of the deuterated form is established in isotope dilution and tracer studies .

Medicinal Chemistry Isotope Tracing Drug Synthesis

4-Nitrobenzoic acid-d2: High-Value Application Scenarios Derived from Quantitative Evidence


Quantitative LC-MS/MS Bioanalysis of 4-Nitrobenzoic Acid in Plasma and Tissues

Utilize 4-nitrobenzoic acid-d2 as an internal standard for the accurate and precise quantification of 4-nitrobenzoic acid in biological matrices. The +2 Da mass shift [1] and ≥98% isotopic purity enable robust isotope dilution mass spectrometry, correcting for matrix effects and extraction variability. This application is essential for pharmacokinetic studies of drugs metabolized to 4-nitrobenzoic acid or for environmental exposure assessments.

Metabolic Tracing of 4-Nitrobenzoic Acid-Derived Drug Candidates

Incorporate 4-nitrobenzoic acid-d2 as a labeled precursor in the synthesis of novel therapeutic agents, such as anti-Trypanosoma cruzi compounds [1]. The stable deuterium label allows for the tracking of the compound's metabolic fate and the identification of metabolites via LC-MS/MS, providing critical data for lead optimization and ADME studies.

Environmental Monitoring of Nitroaromatic Pollutants in Groundwater

Employ 4-nitrobenzoic acid-d2 as a surrogate internal standard in solid-phase extraction (SPE) and LC-MS/MS methods for the determination of nitrobenzoic acids in groundwater [1]. The deuterated standard corrects for analyte losses during sample preparation and matrix-induced ionization suppression, ensuring compliance with regulatory detection limits for nitroaromatic contaminants associated with TNT production.

NMR Spectroscopy as a Chemical Shift Reference and Relaxation Probe

Use 4-nitrobenzoic acid-d2 as a reference standard in NMR spectroscopy. The site-specific deuteration simplifies the ¹H NMR spectrum by removing aromatic proton signals at the 2- and 6-positions, reducing spectral overlap in complex mixtures [1]. Additionally, the compound can serve as a relaxation probe to study molecular dynamics and hydrogen bonding in solution.

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